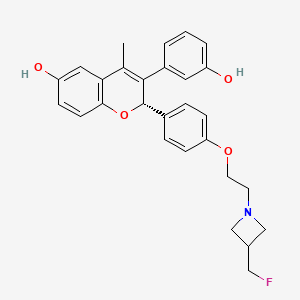

GDC-0927

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAAPZIFCQQQKX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100830-77-9 | |

| Record name | GDC-0927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0927 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Gdc 0927 Action

GDC-0927 as a Selective Estrogen Receptor Degrader (SERD)

This compound is classified as a Selective Estrogen Receptor Degrader (SERD). researchgate.netmedchemexpress.comwikipedia.org SERDs represent a critical therapeutic strategy, particularly in overcoming resistance to other endocrine therapies. scienceopen.com The primary mechanism of SERDs involves a dual action: they function as antagonists to the estrogen receptor and concurrently trigger the degradation of the ER protein, thereby effectively shutting down ER signaling pathways. wikipedia.orgscienceopen.com

Developed by Seragon Pharmaceuticals, this compound, also known as SRN-927, was designed to improve upon earlier SERDs like GDC-0810. researchgate.netscienceopen.comtandfonline.com It features a distinct chromene core coupled with an azetidine-based side chain. scienceopen.comrsc.org Preclinical studies have demonstrated its potential, showing tumor regression in ER+ breast cancer xenograft models. researchgate.netresearchgate.net The development of this compound was a result of optimizing the ERα degradation efficacy of a series of estrogen receptor modulators by refining the side-chain substitution. researchgate.netsci-hub.se

Estrogen Receptor Alpha (ERα) Antagonism by this compound

This compound acts as a full antagonist of Estrogen Receptor Alpha (ERα). researchgate.netamegroups.org This means it completely blocks the receptor's activity, a crucial feature for treating ER-driven cancers. oup.com Its antagonistic action is potent, and it effectively suppresses ER signaling. researchgate.nettandfonline.com

In comparative studies, this compound has demonstrated superior ER antagonism compared to some other SERDs. researchgate.net It has been shown to be a more potent inhibitor of cell proliferation in various ERα-positive cell lines than other antiestrogens like tamoxifen (B1202) and GNE-274. amegroups.org Furthermore, this compound retains its antagonist and degradation activity against constitutively active ERα mutants, such as Y537S and D538G, which are commonly found in metastatic breast cancer. aacrjournals.org This broad antagonistic profile highlights its potential to overcome certain forms of endocrine resistance.

This compound-Mediated ERα Protein Degradation

A defining characteristic of this compound is its ability to induce the degradation of the ERα protein. This process is central to its mechanism of action and contributes significantly to its anti-tumor effects.

Proteasome-Dependent Pathways of ERα Degradation

The degradation of ERα induced by this compound is a proteasome-dependent process. researchgate.netsci-hub.se Upon binding to ERα, this compound induces conformational changes that mark the receptor for destruction by the cellular machinery. wikipedia.orgresearchgate.net This leads to the recruitment of the ubiquitin-proteasome system. sci-hub.sebiorxiv.org The ERα protein is then polyubiquitinated, which flags it for degradation by the 26S proteasome. sci-hub.sebiorxiv.org This targeted degradation effectively reduces the levels of ERα within the cancer cells.

Ligand-Induced Conformational Changes of ERα by this compound

The binding of this compound to the ligand-binding domain (LBD) of ERα induces a unique conformational change in the receptor. researchgate.nettandfonline.comtandfonline.com This altered conformation is distinct from that induced by other ligands like fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900). researchgate.nettandfonline.com It is hypothesized that the extension of the side chain with a methyl group disturbs helix 12 (H12) of the LBD, a critical region for co-factor recruitment and receptor stability. rsc.orgaacrjournals.org This disruption of H12 is thought to be a key trigger for the subsequent ubiquitination and proteasomal degradation of ERα. oup.comaacrjournals.org

Quantitative Assessment of ERα Degradation Efficacy by this compound

The efficacy of this compound in degrading ERα has been quantified in several studies. In MCF-7 breast cancer cells, this compound demonstrated a high degradation efficacy of 97%. rsc.orgoup.comvulcanchem.com This was superior to a related compound with a methylpyrrolidine side chain, which showed 89% degradation. oup.com The in vitro potency for ERα degradation was reported with an IC50 of 0.1 nM. tandfonline.comrsc.org Pharmacodynamic assessments in a phase I clinical trial showed a reduction in ER expression by approximately 40%. researchgate.net This robust degradation of ERα is believed to be a key driver of its anti-tumor activity, particularly in tamoxifen-resistant models. researchgate.netsci-hub.se

Table 1: In Vitro ERα Degradation Efficacy of this compound

| Cell Line | Degradation Efficacy (%) | IC50 (nM) |

|---|---|---|

| MCF-7 | 97 | 0.1 |

Data sourced from multiple preclinical studies. tandfonline.comrsc.orgoup.comresearchgate.net

Impact of this compound on ERα Transcriptional Activity

By antagonizing and degrading ERα, this compound effectively suppresses the transcriptional activity of the receptor. researchgate.netamegroups.orgamegroups.cnmdpi.com It inhibits the expression of ERα-regulated genes, which are crucial for the growth and proliferation of ER+ cancer cells. amegroups.orgamegroups.cnmdpi.com

RNA-sequencing analyses have shown that this compound leads to a more potent suppression of ERα-regulated gene expression compared to other antiestrogens like GDC-0810 and tamoxifen. amegroups.orgamegroups.cn This robust transcriptional repression is consistent with its strong ERα degradation and full antagonist profile. amegroups.orgamegroups.cn Interestingly, while this compound induces rapid recruitment of ERα to chromatin, similar to other antagonists, its ability to immobilize the receptor and promote its turnover is what sets it apart and contributes to its potent inhibition of ER-mediated transcription. amegroups.orgaacrjournals.org

Preclinical Efficacy and Pharmacological Profile of Gdc 0927

In Vitro Antitumor Activity of GDC-0927

In vitro evaluations have demonstrated the potent antitumor activity of this compound across various ER+ cancer cell lines. Its mechanism involves the modulation and degradation of the estrogen receptor, leading to the suppression of cancer cell proliferation and key signaling pathways.

Evaluation in Estrogen Receptor-Positive Cancer Cell Lines

This compound has been evaluated in a range of ERα-positive and HER2-negative cell lines, including MCF7, MB-134 (MDA-MB-134-VI), HCC1500, EFM-19, CAMA-1, and T47D. amegroups.org Studies have shown that this compound exhibits potent ERα degradation and inhibits cell proliferation in these cell lines. amegroups.org Compared to other SERDs like GDC-0810 and AZD9496, this compound demonstrated a greater capacity for ER degradation across multiple ER-positive cell lines. tandfonline.comtandfonline.com It also retained a full antagonist profile in cell lines where GDC-0810 displayed partial agonism. nih.gov

Suppression of Cancer Cell Proliferation by this compound

This compound has shown potent inhibitory effects on the proliferation of multiple ER-positive cell lines. tandfonline.comtandfonline.com In MCF-7 cells, this compound demonstrated an IC50 value of 0.1 nM in proliferation assays. probechem.com In comparisons with other agents, this compound exhibited greater potency in inhibiting the proliferation of several ER-positive cell lines than fulvestrant (B1683766), 4-hydroxy tamoxifen (B1202), AZD9496, or GDC-0810. tandfonline.comtandfonline.com In various ERα-positive cell lines, SERD molecules, including fulvestrant, GDC-0810, AZD9496, and this compound, achieved higher levels of maximal inhibition on cell proliferation compared to tamoxifen and GNE-274. amegroups.org

Pathway Suppression by this compound in Cellular Models

This compound functions as an oral selective ER antagonist and degrader designed to inhibit both ligand-dependent and ligand-independent ER-mediated signaling. nih.gov It immobilizes ER, fully antagonizes its response to estrogen, and induces its proteasomal degradation. nih.govresearchgate.net this compound has been shown to induce ERα conformations distinct from fulvestrant and 4-hydroxytamoxifen (B85900). tandfonline.com While this compound leads to ERα degradation, it also induces rapid ERα recruitment to chromatin in MCF7 cells following stimulation. amegroups.org At 45 minutes, this compound causes comparable or higher levels of ERα association with chromatin compared to estrogen-treated cells. amegroups.org The suppression of ER transcriptional activity by this compound is achieved not solely by ER elimination but by significantly slowing the intranuclear mobility of ER. umich.edu This suggests that impairing the dynamics of ERα-chromatin association is critical for therapeutic ligands to repress ER-mediated transcription activities. amegroups.organnualreviews.org RNA-seq analyses in ERα+ cell lines revealed antagonistic activities (suppression of ERα-regulated gene expression) in the order of fulvestrant > this compound > GDC-0810 > tamoxifen and GNE-274. amegroups.org The degree of pathway suppression was associated with pre-treatment pathway levels and decreases of ER and Ki67 protein levels. patsnap.com

In Vivo Efficacy of this compound in Cancer Models

Preclinical in vivo studies using various cancer models, including patient-derived xenografts and tamoxifen-resistant models, have demonstrated the efficacy of this compound in inhibiting tumor growth and inducing tumor regression.

Patient-Derived Xenograft (PDX) Models of ER-Positive Breast Cancer

This compound has demonstrated dose-dependent antitumor activity in both ESR1 mutant and wild-type patient-derived xenograft models of ER+ breast cancer. nih.govresearchgate.net It exhibits enhanced anti-tumor activity in vivo in two ER+ PDX models. scienceopen.com this compound induced tumor regression in ER+ breast cancer xenograft models. researchgate.netresearchgate.netresearchgate.net In PDX models, this compound demonstrates more effective transcriptional suppression and greater efficacy than GDC-0810. patsnap.com Specifically, in the HCI-013 PDX model, which expresses the ERα-Y537S mutant, this compound demonstrated greater anti-proliferative capacity compared to GDC-0810. tandfonline.comtandfonline.com In both HCI-013 and HCI-011 PDXs, this compound exhibited superiority to GDC-0810 in the suppression of ERα-regulated gene expression. amegroups.org Consistently, this compound achieved greater antitumor activity in vivo compared to GDC-0810 in two ER+ patient-derived xenograft (PDX) models. umich.edu

Efficacy of this compound in Tamoxifen-Resistant Models

This compound has shown efficacy in tamoxifen-resistant breast cancer models. In a tamoxifen-resistant breast cancer xenograft model, this compound induced tumor regression and a robust reduction of intratumoral ERα levels. tandfonline.comcapes.gov.brnih.govnih.gov This suggests that optimizing ER-α degradation efficacy leads to compounds with robust effects in models of tamoxifen-resistant breast cancer. capes.gov.brnih.gov this compound showed superior activity compared with other molecules that elicited less ERα degradation in vitro in a tamoxifen-resistant xenograft model. oup.com

Comparative In Vivo Activity of this compound

Preclinical studies have evaluated the in vivo efficacy of this compound in various models of ER+ breast cancer, often in comparison to other endocrine therapies. This compound demonstrated enhanced anti-tumor activity in vivo in two ER+ patient-derived xenograft (PDX) models. nih.gov In a tamoxifen-resistant breast cancer xenograft model, this compound induced tumor regression and a robust reduction in intratumoral ERα levels. citeab.comwikipedia.org

Comparisons with GDC-0810, an earlier oral SERD candidate, showed that this compound achieved greater antitumor activity in vivo in two ER+ PDX models. guidetopharmacology.org Specifically, in the HCI-013 PDX model, which harbors the ERα-Y537S mutation, this compound demonstrated greater antiproliferative capacity compared to GDC-0810. guidetopharmacology.org GDC-0810 showed a weaker response in this model (80% tumor growth inhibition (TGI) at 100 mg/kg, QD) compared to this compound (~100% TGI at 30 mg/kg QD; 124% TGI at 100 mg/kg QD). guidetopharmacology.org this compound also showed greater efficacy than GDC-0810 in the HCI-011 PDX model, which expresses wild-type ER, suggesting its greater effectiveness is not limited to ER mutant contexts. guidetopharmacology.org However, in MCF-7 xenografts, this compound and GDC-0810 showed indistinguishable efficacy, both driving tumor regressions at 100 mg/kg QD. guidetopharmacology.orgwikipedia.org This result aligns with in vitro observations in the MCF-7 cell line, where both compounds exhibited similar antiproliferative capacity. guidetopharmacology.org

Compared to fulvestrant, an injectable SERD, preclinical studies have shown that this compound is more potent in inhibiting the growth of patient-derived ER+ xenografts HCI-013 and HCI-011, consistent with its more effective induction of ERα degradation. wikipedia.org

The following table summarizes some comparative in vivo findings:

| Compound | Model | Key Finding vs. Comparator(s) | Source |

| This compound | ER+ PDX models (HCI-011, HCI-013) | Enhanced anti-tumor activity vs. GDC-0810. guidetopharmacology.org | guidetopharmacology.org |

| This compound | Tamoxifen-resistant xenograft model | Induced tumor regression and robust ERα reduction. citeab.comwikipedia.org | citeab.comwikipedia.org |

| This compound | MCF-7 xenografts | Comparable efficacy to GDC-0810. guidetopharmacology.orgwikipedia.org | guidetopharmacology.orgwikipedia.org |

| This compound | ER+ PDX models (HCI-011, HCI-013) | More potent inhibition of growth compared to fulvestrant. wikipedia.org | wikipedia.org |

Preclinical Pharmacological Characterization of this compound

This compound functions as a selective estrogen receptor degrader and a full antagonist of ERα. mims.comdrugbank.com It binds to the estrogen receptor, induces a conformational change, and promotes the proteasomal degradation of the receptor protein. mims.comdrugbank.com This mechanism effectively blocks ER signaling. nih.gov

In in vitro ERα degradation assays using MCF-7 cell lines, this compound demonstrated high potency with an IC50 of 0.1 nM and a degradation efficiency (Emax) of 97%. uni.luprobechem.comwikipedia.org It also exhibited an IC50 value of 0.1 nM in MCF-7 cell proliferation assays. uni.luprobechem.com

This compound exhibited greater capacity for ER degradation compared to GDC-0810 and AZD9496 across various cellular assays in multiple ER-positive cell lines. wikipedia.org Mechanistically, this compound is considered more similar to fulvestrant than to GDC-0810 and AZD9496, lacking the partial agonism observed with the latter compounds. wikipedia.org this compound was also significantly more potent as an ER antagonist than GDC-0810. wikipedia.org It has been shown to induce ERα conformations distinct from fulvestrant and 4-hydroxytamoxifen and can immobilize ER. americanelements.com

In studies examining the impact on ERα recruitment to chromatin, both this compound and another compound, GNE-274, induced rapid ERα recruitment in MCF7 cells following short stimulation, despite only this compound leading to ERα degradation. wikipedia.org At a later time point, all tested antagonists, including this compound and fulvestrant, caused comparable or higher levels of ERα association with chromatin compared to estrogen-treated cells. wikipedia.org The recovery of ERα mobility was slower and less complete with this compound and fulvestrant compared to other antagonists like tamoxifen, GNE-274, GDC-0810, or AZD9496, suggesting that immobilization of ERα is related to its turnover and transcriptional activity. wikipedia.org

RNA-seq analyses of gene expression in ERα-positive cell lines revealed that the antagonistic activities (suppression of ERα-regulated gene expression) were in the order of fulvestrant > this compound > GDC-0810 > tamoxifen and GNE-274. wikipedia.org

The following table summarizes key in vitro pharmacological characteristics:

| Characteristic | Value/Finding | Model/Context | Source |

| ERα Degradation IC50 | 0.1 nM | MCF-7 cells | uni.luprobechem.comwikipedia.org |

| ERα Degradation Emax | 97% | MCF-7 cells | uni.luprobechem.comwikipedia.org |

| MCF-7 Proliferation IC50 | 0.1 nM | MCF-7 cells | uni.luprobechem.com |

| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD), Full ERα Antagonist | Preclinical studies | mims.comdrugbank.com |

| ER Degradation Capacity | Greater than GDC-0810 and AZD9496 | Multiple ER+ cell lines | wikipedia.org |

| Antagonistic Activity | Potent; order of activity vs. ERα-regulated gene expression: fulvestrant > this compound > GDC-0810 > tamoxifen and GNE-274 | ERα+ cell lines | wikipedia.org |

Clinical Investigation of Gdc 0927 in Human Subjects

Phase I Clinical Study Design and Objectives (NCT02316509)

The initial clinical evaluation of GDC-0927 in humans was conducted through a Phase I, open-label, multicenter study identified by the clinical trial identifier NCT02316509. clinicaltrials.govmycancergenome.orgdrugbank.com This trial was designed as a dose-escalation and dose-expansion study to investigate the compound in postmenopausal women diagnosed with locally advanced or metastatic Estrogen Receptor-Positive (ER+), Human Epidermal Growth Factor Receptor 2-negative (HER2-) breast cancer. mycancergenome.orgresearchgate.netnih.gov

The primary objectives of the study were to determine the safety profile, pharmacokinetics (PK), and the recommended Phase II dose (RP2D) of this compound. researchgate.netresearchgate.net The study consisted of two main parts: a dose-escalation phase followed by a dose-expansion phase. clinicaltrials.govmycancergenome.orggenentech-clinicaltrials.com In the dose-escalation portion, participants were sequentially enrolled into cohorts receiving escalating doses of this compound, following a standard 3+3 design to establish the maximum tolerated dose. clinicaltrials.govmycancergenome.org The expansion phase aimed to further evaluate the activity and safety of this compound at the determined recommended dose. clinicaltrials.govmycancergenome.org Participants in the trial continued treatment until they experienced disease progression, unacceptable toxicity, withdrew consent, or the study was terminated. clinicaltrials.govgenentech-clinicaltrials.com

The study enrolled postmenopausal women, aged 18 years or older, with a confirmed diagnosis of ER-positive, HER2-negative adenocarcinoma of the breast. clinicaltrials.govgenentech-clinicaltrials.com To be eligible, patients must have had evidence of locally recurrent disease that was not suitable for curative resection or radiation, or metastatic disease. clinicaltrials.govgenentech-clinicaltrials.com A key criterion was disease progression following at least six months of hormonal therapy for their ER-positive breast cancer. clinicaltrials.govgenentech-clinicaltrials.com

Further eligibility requirements included:

An Eastern Cooperative Oncology Group (ECOG) performance status of 2 or less for the dose-escalation part, and 0 or 1 for the dose-expansion part. clinicaltrials.gov

Adequate organ function. clinicaltrials.gov

A maximum of two prior chemotherapy regimens in the advanced or metastatic setting. clinicaltrials.govgenentech-clinicaltrials.com

Specified washout periods from previous endocrine therapies, such as at least two months since the last dose of tamoxifen (B1202) and at least two weeks from other endocrine treatments. clinicaltrials.gov

Patients with untreated or symptomatic brain metastases were among those excluded from the trial. genentech-clinicaltrials.com

Table 1: Key Eligibility Criteria for NCT02316509

| Criteria | Requirement |

| Diagnosis | Histologically or cytologically proven ER+, HER2- adenocarcinoma of the breast. clinicaltrials.govresearchgate.net |

| Disease Stage | Locally recurrent or metastatic disease, not amenable to curative therapy. clinicaltrials.govgenentech-clinicaltrials.com |

| Prior Therapy | Progression after ≥6 months of hormonal therapy for ER+ breast cancer. clinicaltrials.govgenentech-clinicaltrials.com |

| Patient Status | Postmenopausal women, ≥18 years of age. clinicaltrials.gov |

| Performance Status | ECOG score ≤2 (dose-escalation) or 0-1 (dose-expansion). clinicaltrials.gov |

To confirm that this compound was interacting with its intended target, the estrogen receptor (ER), the study utilized positron emission tomography (PET) scans with the radiolabeled estrogen analog [18F]-Fluoroestradiol (FES). researchgate.netnih.govresearchgate.net FES is a diagnostic imaging agent that binds to functional estrogen receptors, allowing for their noninvasive visualization and quantification throughout the body. cancer.govsnmmi.orgsiemens-healthineers.com

Pharmacodynamic assessments using FES-PET in the trial demonstrated significant target engagement. researchgate.netnih.gov The results showed a greater than 90% reduction in FES tracer uptake in tumors after treatment with this compound. researchgate.netnih.govaacrjournals.org This near-complete suppression of FES uptake indicated that this compound effectively bound to and blocked the estrogen receptor. researchgate.net Notably, this profound reduction in ER availability was observed consistently, including in patients whose tumors harbored ESR1 mutations. researchgate.netresearchgate.netscienceopen.com

In addition to imaging, the on-target activity of this compound was further investigated through the analysis of pharmacodynamic biomarkers in tumor biopsies taken from patients during the study. researchgate.netresearchgate.net These analyses provided direct evidence of the drug's effect on tumor tissue.

On-treatment biopsies revealed a reduction in the levels of both Estrogen Receptor (ER) and Progesterone Receptor (PR) proteins. researchgate.netnih.gov Specifically, an approximate 40% reduction in ER expression was observed, alongside decreased expression of ER target genes. researchgate.netnih.govaacrjournals.org Furthermore, a reduction in Ki67, a marker of cell proliferation, was also noted in the post-treatment biopsies. researchgate.net These findings from tissue samples corroborated the FES-PET imaging data, demonstrating the on-target biological activity of this compound. researchgate.net

Assessment of this compound Target Engagement via [18F]-Fluoroestradiol (FES) PET

Clinical Efficacy Outcomes from this compound Trials

The Phase I study provided preliminary evidence of the antitumor activity of this compound in a heavily pretreated patient population. researchgate.netnih.govaacrjournals.org Efficacy was evaluated based on standard oncology metrics, including clinical benefit rate and stable disease.

The clinical benefit rate (CBR) is a measure that includes patients who achieve a complete response, a partial response, or have stable disease for a duration of at least 24 weeks. In the NCT02316509 trial, 12 out of the 42 enrolled patients (29%) achieved clinical benefit. researchgate.netnih.govresearchgate.netaacrjournals.org This outcome suggested that this compound provided a durable disease control benefit for a subset of patients with advanced, endocrine-resistant breast cancer. nih.gov The observed clinical benefit did not appear to correlate with baseline levels of ER or PR protein, nor with the presence of mutant ESR1 circulating tumor DNA (ctDNA). researchgate.netnih.gov

Table 2: Clinical Benefit Rate with this compound

| Efficacy Endpoint | Number of Patients | Percentage of Patients (N=42) |

| Clinical Benefit | 12 | 29% researchgate.netnih.govaacrjournals.org |

| Best Overall Response | Number of Patients | Percentage of Patients (N=42) |

| Stable Disease | 17 | 41% researchgate.netnih.govaacrjournals.org |

| Complete/Partial Response | 0 | 0% researchgate.netnih.govaacrjournals.org |

Clinical Benefit Rate Observed with this compound

Molecular Response Markers in this compound-Treated Patients

The clinical investigation of this compound included the analysis of molecular response markers in patients' circulating tumor DNA (ctDNA). This analysis aimed to evaluate the drug's activity against specific genetic mutations known to drive estrogen receptor-positive (ER+) breast cancer.

In a phase I clinical trial (NCT02316509) involving postmenopausal women with ER+/HER2- metastatic breast cancer, this compound demonstrated an impact on ESR1 mutations, which are a common mechanism of resistance to endocrine therapies. mdpi.comaacrjournals.org Baseline plasma samples from 40 patients were analyzed, revealing that 52% (21 patients) had detectable ESR1 mutations in their ctDNA. aacrjournals.org

Treatment with this compound led to a general decline in the mutant allele frequency (MAF) of ESR1. aacrjournals.org Specifically, a reduction in ESR1 MAF was observed in the initial on-treatment samples for 16 of the 21 patients who were positive at baseline. aacrjournals.org For a majority of these cases, the reduction in MAF was significant, exceeding 95% compared to baseline levels. aacrjournals.org Furthermore, in a subset of 10 patients who experienced clinical benefit, seven had a complete elimination of ctDNA by the first day of the third treatment cycle. mdpi.com However, other analyses from the study concluded that baseline levels of mutant ESR1 ctDNA did not show a correlation with clinical benefit. researchgate.netnih.govaacrjournals.org It was also noted that increases in ESR1 MAFs could be observed in samples taken at later time points during the treatment. aacrjournals.org

Table 1: ESR1 Mutation Allele Frequency (MAF) Response to this compound in ctDNA

| Metric | Finding | Source(s) |

|---|---|---|

| Baseline ESR1 Mutation Prevalence | 52% of patients (21 out of 40) | aacrjournals.org |

| Patients with ESR1 MAF Decline | 76% (16 out of 21 baseline-positive patients) | aacrjournals.org |

| Magnitude of Decline | >95% reduction from baseline in the majority of responding patients | aacrjournals.org |

| Correlation with Clinical Benefit | Conflicting data; one report noted ctDNA elimination in patients with clinical benefit, while another found no correlation. | mdpi.comresearchgate.netnih.gov |

Similar to the observations with ESR1, treatment with this compound also affected the allele frequency of mutations in the PIK3CA gene, another key gene in breast cancer development and progression. In the same phase I study, baseline ctDNA analysis showed that 33% of patients had PIK3CA mutations. aacrjournals.org

Following treatment with this compound, a decline in the mutant allele frequency of PIK3CA was observed in 7 out of 12 patients who had the mutation at baseline. aacrjournals.org This indicates that this compound's biological activity extended to affecting tumor clones carrying this specific mutation. aacrjournals.org

Table 2: PIK3CA Mutation Allele Frequency (MAF) Response to this compound in ctDNA

| Metric | Finding | Source(s) |

|---|---|---|

| Baseline PIK3CA Mutation Prevalence | 33% of patients | aacrjournals.org |

| Patients with PIK3CA MAF Decline | 58% (7 out of 12 baseline-positive patients) | aacrjournals.org |

Decline in ESR1 Mutation Allele Frequency in Circulating Tumor DNA (ctDNA)

Rationale for Discontinuation of this compound Clinical Development

A primary reason for halting the development of this compound was its suboptimal pharmacokinetic profile and drug-like properties. mdpi.comresearchgate.net The compound exhibited low oral bioavailability, estimated to be less than 15%, which was likely due to the glucuronidation of phenol (B47542) groups within its molecular structure. tandfonline.comumich.edu This poor bioavailability resulted in low systemic drug exposure. tandfonline.com

To achieve therapeutic concentrations, a high daily dose was required, leading to a significant pill burden for patients. tandfonline.com This high pill burden posed practical challenges and limited the potential for further dose escalation in clinical trials, thereby capping the therapeutic window that could be explored. tandfonline.com

The decision to cease development was made after a comprehensive evaluation of the collective clinical data. scienceopen.com While this compound was generally well-tolerated and demonstrated preliminary signs of antitumor activity, such as achieving stable disease in 41% of patients in a phase I study, it failed to produce any confirmed complete or partial responses. nih.govaacrjournals.orgresearchgate.net The discontinuation was ultimately a result of considering the aggregate data, which, when likely compared against the profiles of other oral SERDs in development, suggested an inferior risk/benefit profile for this compound. scienceopen.comresearchgate.net

Gdc 0927 in the Context of Endocrine Resistance Mechanisms

Activity of GDC-0927 Against ESR1 Mutations

This compound functions as a potent ERα antagonist and induces its proteasomal degradation researchgate.netresearchgate.netmdpi.comresearchgate.netprobechem.comaacrjournals.org. This mechanism is particularly relevant in overcoming resistance driven by ESR1 mutations, which can lead to constitutive, ligand-independent activity of ERα aacrjournals.orgoup.comkarger.comaacrjournals.orgaacrjournals.orgnih.gov.

Efficacy in Wild-Type Estrogen Receptor Alpha Contexts

Preclinical studies have demonstrated the efficacy of this compound in ER+ breast cancer models expressing wild-type (WT) ERα researchgate.netresearchgate.netaacrjournals.org. This compound has shown anti-tumor activity in vivo in ER+ patient-derived xenograft (PDX) models, including those with WT ER researchgate.netresearchgate.netumich.edu. Compared to earlier SERDs like GDC-0810, this compound demonstrated greater efficacy in a WT ER PDX model, suggesting its enhanced activity is not limited to mutant ER contexts umich.edu. In vitro studies also showed that this compound inhibited growth in cell lines overexpressing WT ERα aacrjournals.org.

Efficacy in Mutated Estrogen Receptor Alpha Contexts (e.g., Y537S, D538G)

Activating somatic mutations in ESR1, predominantly Y537S and D538G, are frequently identified in breast cancers that have developed resistance to endocrine therapies oup.comkarger.comaacrjournals.orgnih.gov. These mutations stabilize the activating function-2 (AF-2) binding conformation of ERα, leading to ligand-independent transcriptional activity and reduced sensitivity to some endocrine agents karger.comnih.gov.

This compound has demonstrated activity against these mutated forms of ERα researchgate.netaacrjournals.orgresearchgate.netmdpi.comresearchgate.netaacrjournals.orgelifesciences.org. Preclinical studies showed this compound induced degradation of both WT and mutant ERα researchgate.netaacrjournals.org. In vitro, this compound inhibited the growth of breast cancer cells overexpressing common ESR1 mutations like Y537S and D538G, although some studies indicated a slight reduction in potency compared to WT ERα aacrjournals.org. However, other research suggested that this compound's capacity to induce SUMOylation, a process linked to ERα degradation, was less affected by the D538G mutation compared to fulvestrant (B1683766) elifesciences.org.

In a phase I clinical study (NCT02316509) involving postmenopausal women with ER+/HER2- metastatic breast cancer, this compound showed preliminary evidence of anti-tumor activity in patients whose tumors harbored ESR1 mutations at baseline researchgate.netresearchgate.netmdpi.comresearchgate.net. Pharmacodynamic assessments using [18F]-fluoroestradiol (FES)-PET scans showed complete or near-complete suppression of FES uptake, indicative of robust ER target engagement, including in patients with ESR1 mutations aacrjournals.orgresearchgate.net. Furthermore, analysis of circulating tumor DNA (ctDNA) revealed that the allele frequency of ESR1 mutations generally declined in the majority of patients with detectable mutations at baseline following treatment with this compound mdpi.comaacrjournals.org.

This compound's Role in Overcoming Estrogen-Dependent and Independent Resistance

Endocrine resistance can arise through estrogen-dependent mechanisms, where tumors remain reliant on ER signaling but develop workarounds to therapy, or estrogen-independent mechanisms, where tumors activate alternative pathways aacrjournals.orgaacrjournals.orgtandfonline.com. ESR1 mutations are a key mechanism driving estrogen-independent ER activity aacrjournals.orgaacrjournals.orgnih.gov.

Clinical Relevance for Previously Treated Patients with Endocrine Therapy Resistance

The development of acquired resistance after prolonged endocrine therapy is a significant clinical challenge in ER+ breast cancer mdpi.comoup.combioscientifica.comaacrjournals.org. Patients who have progressed on prior endocrine treatments, such as aromatase inhibitors or tamoxifen (B1202), often have tumors enriched for ESR1 mutations and other resistance mechanisms mdpi.comoup.combioscientifica.comkarger.com.

This compound was evaluated in a phase I study (NCT02316509) specifically enrolling postmenopausal women with ER+/HER2- metastatic breast cancer who had been previously treated and had progressed on endocrine therapy researchgate.netmdpi.comresearchgate.netoup.comaacrjournals.org. Many of these patients were heavily pretreated, with a median of four prior therapies for metastatic disease aacrjournals.orgresearchgate.net. The study provided preliminary evidence of anti-tumor activity in this patient population, including those with detectable ESR1 mutations researchgate.netresearchgate.netmdpi.comresearchgate.net. Clinical benefit was observed in a subset of these heavily pretreated patients researchgate.netmdpi.com. The reduction in ESR1 mutant allele frequency in ctDNA observed in responders further supports the clinical relevance of this compound in patients with acquired endocrine resistance driven by these mutations mdpi.comaacrjournals.org. These findings suggested that this compound held promise for patients who had developed resistance to existing endocrine therapies researchgate.netmdpi.comoup.comaacrjournals.org.

Data Tables:

| Study Phase | Study Identifier | Patient Population (Key Criteria) | Key Findings (Related to Efficacy/Activity) | Source |

| Preclinical | In vivo xenograft models | ER+ breast cancer PDX models (including WT and ESR1 mutant) | Dose-dependent anti-tumor activity; superior activity in tamoxifen-resistant models compared to molecules with less degradation. | researchgate.netresearchgate.netaacrjournals.orgumich.edu |

| Preclinical | In vitro cell lines | Breast cancer cells overexpressing WT, Y537S, or D538G ERα | Inhibited growth; induced degradation of WT and mutant ERα; potency slightly reduced against mutants in some assays. | aacrjournals.orgelifesciences.org |

| Phase I | NCT02316509 | Postmenopausal women with ER+/HER2- metastatic breast cancer (heavily pretreated) | Preliminary anti-tumor activity observed; clinical benefit in a subset; activity in patients with and without ESR1 mutations. | researchgate.netresearchgate.netmdpi.comresearchgate.net |

| Phase I | NCT02316509 | Patients with detectable ESR1 mutations at baseline | Complete or near-complete suppression of FES uptake; reduction in ER/PR levels in on-treatment biopsies; decline in ESR1 mutant allele frequency in ctDNA. | aacrjournals.orgresearchgate.netmdpi.comaacrjournals.org |

Broader Implications and Future Directions for Oral Serd Development

Scientific Insights Gained from GDC-0927 Research

Research into this compound yielded several critical scientific insights into the mechanism of ER degradation and antagonism.

Distinct ERα Conformation: this compound was found to induce a conformation of the estrogen receptor alpha (ERα) that is distinct from that induced by other modulators like fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900). tandfonline.com This unique binding mode was crucial for its potent activity.

ER Immobilization and Degradation: A key finding was that this compound, much like fulvestrant, could immobilize the estrogen receptor in the nucleus. elgenelim.comumich.edu This immobilization limits the receptor's mobility and access to chromatin, leading to proteasome-mediated degradation. elgenelim.com This mechanism of action, combining potent antagonism with degradation, was shown to be highly effective. tandfonline.comresearchgate.net

Importance of Side Chain Chemistry: The development of this compound highlighted the importance of the molecule's side chain in achieving complete ER antagonism. elgenelim.comnih.gov this compound possesses a basic fluoroalkylamine side chain, which was shown to be superior to the acrylic acid side chains of earlier SERDs like GDC-0810 in producing full antagonism and consistent ER degradation across various cell lines. elgenelim.comresearchgate.netnih.gov The optimization of this side chain, specifically the inclusion of a fluoromethyl azetidine (B1206935) group, was a key factor in its enhanced potency and ability to suppress ER signaling. tandfonline.comtandfonline.com

Correlation between Degradation and Efficacy: Preclinical studies with this compound strongly suggested that maximizing a molecule's ability to induce ERα degradation in vitro could lead to maximal anti-tumor activity in vivo. oup.com In a tamoxifen-resistant xenograft model, this compound's superior activity correlated with its higher induction of ERα degradation compared to other compounds. oup.com

Activity Against ESR1 Mutations: this compound demonstrated activity in preclinical models with and without mutations in the estrogen receptor 1 (ESR1) gene. researchgate.net Phase I clinical data also showed evidence of anti-tumor activity in heavily pretreated patients, regardless of their ESR1 mutation status, and a reduction in ESR1 mutant ctDNA was observed in some patients. researchgate.netmdpi.com

Strategies for Future Oral SERD Optimization

The clinical journey of this compound was ultimately cut short due to poor oral exposure, which necessitated a high pill burden for patients. tandfonline.comresearchgate.nettandfonline.comtandfonline.com This limitation, along with findings from other early oral SERDs, directly informed key strategies for optimizing the next wave of these drugs.

Improved Oral Exposure and Bioavailability: The primary challenge with this compound was its low oral bioavailability. tandfonline.comtandfonline.com A likely cause was the presence of two electron-rich phenol (B47542) groups, which made the molecule susceptible to rapid metabolism. rsc.org Future optimization efforts focused on designing molecules with more metabolically stable cores to improve pharmacokinetic properties and reduce the required dose. tandfonline.comfrontiersin.org

Enhanced Potency: While this compound was potent, the goal for next-generation SERDs was to achieve even greater potency, allowing for lower, more convenient dosing. tandfonline.com This involved fine-tuning the chemical structure to maximize binding affinity, ER degradation efficiency, and antiproliferative activity. tandfonline.comrsc.org

Balancing Physicochemical Properties: The development of this compound underscored the delicate balance required between potency, degradation efficacy, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). Future strategies involved a more integrated approach, optimizing all these features in parallel to create candidates with superior clinical potential. tandfonline.comtandfonline.com

Focus on Basic Side Chains: The superior, full ER antagonism demonstrated by this compound's basic side chain, compared to the partial agonism seen with some acrylic acid-based SERDs, solidified the focus on basic side chains for subsequent drug design. elgenelim.comnih.govresearchgate.net

Evolution of SERD Design Beyond this compound (e.g., Giredestrant)

The lessons from this compound and its predecessor, GDC-0810, directly paved the way for the development of giredestrant (B1649318) (GDC-9545), a next-generation oral SERD designed to overcome their specific limitations. mdpi.comfrontiersin.org

Addressing Predecessor Flaws: Giredestrant was explicitly designed to improve upon the potency of GDC-0810 and the poor oral bioavailability of this compound. tandfonline.comumich.edumdpi.com

Novel Chemical Scaffold: To achieve better metabolic stability, giredestrant was built on a tetrahydrocarboline core, moving away from the phenol-containing structures of this compound and fulvestrant. tandfonline.com This change was a key strategy to enhance its drug-like properties.

Superior Potency and Efficacy: Preclinical studies demonstrated that giredestrant is a highly potent ER antagonist and degrader, superior to fulvestrant and other SERDs in both wild-type and mutant ERα cell lines. tandfonline.comscienceopen.com In a patient-derived xenograft (PDX) model, giredestrant achieved the same tumor regression as this compound but at a 100-fold lower dose, highlighting its significantly improved potency and bioavailability. tandfonline.com

The evolution from this compound to giredestrant exemplifies a clear progression in SERD design, moving towards molecules with optimized potency, ER degradation, and pharmacokinetic profiles suitable for low, once-daily oral dosing. tandfonline.comtandfonline.com

| Compound | Key Limitation(s) | Successor Strategy |

|---|---|---|

| GDC-0810 | Weaker potency, inconsistent ER degradation, partial agonist activity. tandfonline.comelgenelim.com | Shift away from acrylic acid side chain to a basic side chain (in this compound) for more consistent and complete ER antagonism. tandfonline.comresearchgate.net |

| This compound | Poor oral exposure, high pill burden due to rapid metabolism. tandfonline.comresearchgate.nettandfonline.com | Develop a more metabolically stable core (tetrahydrocarboline in giredestrant) to improve bioavailability and allow for lower dosing. tandfonline.commdpi.com |

This compound's Contributions to Combination Therapy Rationales

The potent, pure antiestrogen (B12405530) activity of this compound, even in the face of resistance mechanisms, provided a strong rationale for its use in combination with other targeted agents to achieve deeper and more durable responses.

The standard of care for ER+/HER2- metastatic breast cancer often involves combining endocrine therapy with inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.govtandfonline.com The development of potent oral SERDs like this compound supported the rationale for combining these two classes of drugs to overcome resistance. hematologyandoncology.net Preclinical and early clinical studies with next-generation SERDs have shown that combining them with CDK4/6 inhibitors like palbociclib (B1678290) can lead to higher response rates than monotherapy. elgenelim.comscienceopen.com This dual-pathway blockade—targeting both ER signaling and the cell cycle—is a cornerstone of modern treatment strategies. researchgate.net

Acquired resistance to endocrine therapy often involves the activation of alternative signaling pathways, most notably the PI3K/AKT/mTOR pathway. researchgate.net This creates a strong biological rationale for combining an ER-directed therapy with an inhibitor of this escape pathway. The potent ER blockade provided by molecules like this compound is seen as an ideal backbone for such combinations. oup.com Later-generation SERDs, building on the foundation of this compound, are being actively evaluated in clinical trials in combination with PI3K, mTOR, or AKT inhibitors to combat endocrine resistance. scienceopen.com

Synergistic Approaches with CDK4/6 Inhibitors

Unmet Needs and Future Research Trajectories in ER-Targeted Therapeutics

Despite significant advances, major challenges and unmet needs remain in the treatment of ER+ breast cancer, guiding future research. onclive.comkomen.orgnih.gov

Overcoming Resistance: Acquired resistance to all forms of endocrine therapy, including in combination with CDK4/6 inhibitors, is a primary clinical challenge. tandfonline.comonclive.com While newer SERDs show activity against ESR1 mutations, other resistance mechanisms continue to emerge.

Patients with Rapid Progression: A subset of patients experiences rapid disease progression on initial therapies, representing a group with a poor prognosis and a significant unmet need. onclive.com Understanding the drivers of this intrinsic resistance is critical.

Post-CDK4/6 Inhibitor Treatment: Defining the optimal treatment sequence for patients whose disease progresses after receiving a CDK4/6 inhibitor is a key area of investigation. onclive.com Oral SERDs are positioned to play a major role in this setting, but further trials are needed to define the most effective combination strategies. tandfonline.com

Personalized Medicine: Beyond ESR1 mutations, there is a need for better biomarkers to select which patients will benefit most from specific ER-targeted therapies and combinations. tandfonline.comscienceopen.com This includes molecular profiling to guide treatment choices. scienceopen.com

Novel ER-Targeting Strategies: Future research is exploring ER-targeting modalities beyond SERDs, such as Proteolysis-Targeting Chimeras (PROTACs), Selective ER Covalent Antagonists (SERCAs), and Complete ER Antagonists (CERANs), which may offer different mechanisms to overcome resistance. nih.govhematologyandoncology.net

The research journey of this compound, while not leading to a marketed drug, provided invaluable lessons that have accelerated the development of more effective and convenient ER-targeted therapies, ultimately benefiting patients with ER+ breast cancer.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of GDC-0927's activity as an ER-α antagonist and degrader in ER+ breast cancer models?

- Methodological Answer : this compound's mechanism involves binding to estrogen receptor-α (ER-α), inducing conformational changes that trigger receptor degradation via the ubiquitin-proteasome pathway. To validate this, researchers can perform:

- In vitro assays : Measure ER-α degradation efficiency (e.g., 97% degradation at specified concentrations) using Western blotting in ER+ cell lines like MCF-7 .

- Proliferation assays : Quantify IC50 values (e.g., 0.2 nM in MCF-7 cells) to assess antiproliferative effects .

- Structural analysis : Compare binding modes with crystallography or molecular docking studies to explain selectivity for ER-α over other receptors .

Q. Which preclinical models are most relevant for evaluating this compound's efficacy and pharmacokinetics?

- Methodological Answer : Key models include:

- Cell-based systems : ER+ breast cancer lines (e.g., MCF-7) for IC50 determination and ER degradation assays .

- Xenograft models : Subcutaneous ER+ tumor implants in mice to assess in vivo tumor regression (e.g., 5/8 animals showing shrinkage in ) .

- Pharmacokinetic studies : Mouse models to evaluate oral bioavailability (%F < 15), clearance rates (>60 mL/min/kg), and AUC (0.16 μg•h/mL) .

Advanced Research Questions

Q. How can researchers reconcile this compound's high in vitro potency with its low bioavailability in preclinical models?

- Methodological Answer : Address this contradiction by:

- PK/PD modeling : Integrate in vitro IC50 data with murine PK parameters to identify optimal dosing regimens .

- Formulation optimization : Explore nanoemulsions or prodrug strategies to enhance solubility and absorption, given its DMSO solubility (85 mg/mL) .

- Tissue distribution studies : Use radiolabeled this compound to track biodistribution and tumor penetration .

Q. What structural modifications improve this compound's ER degradation efficiency while minimizing off-target effects (e.g., hERG inhibition)?

- Methodological Answer :

- SAR analysis : Systematically alter core scaffolds (e.g., substituents on the phenyl ring) and test ER degradation efficacy and hERG inhibition (IC50 = 4.6 μM) .

- High-throughput screening : Use platforms like htSMT (high-throughput single-molecule tracking) to correlate structural features with ER dynamics and degradation .

Q. How should discrepancies between ER degradation levels and antiproliferative effects be investigated?

- Methodological Answer :

- Multi-omics approaches : Combine proteomics (ER levels) with transcriptomics to identify compensatory pathways .

- Time-course experiments : Monitor ER degradation kinetics relative to cell cycle arrest or apoptosis markers .

- Resistance models : Generate this compound-resistant cell lines to study adaptive mechanisms (e.g., upregulated survival pathways) .

Q. What advanced techniques complement traditional proliferation assays to study this compound's mechanism?

- Methodological Answer :

- Single-molecule imaging : Use htSMT to quantify ER mobility and dimerization dynamics in live cells .

- Immunofluorescence : Visualize ER localization and degradation in real time (e.g., in U2OS ectopic systems) .

- CRISPR screens : Identify genetic modifiers of this compound sensitivity (e.g., ubiquitin ligases or proteasome subunits) .

Guidelines for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.